molecular formula C11H16N2O B12950586 2-propyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one

2-propyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-one

Cat. No.: B12950586
M. Wt: 192.26 g/mol
InChI Key: DCHAIIGOSFZNGS-UHFFFAOYSA-N
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Description

2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cycloheptanone with an appropriate amine and a dehydrating agent. The reaction is usually carried out under reflux conditions with a strong acid catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its broad spectrum of biological activities, including antiviral and anticancer properties.

    Thiazole: Another heterocyclic compound with significant applications in medicinal chemistry.

    Pyrimidine: Widely used in the synthesis of nucleotides and other biologically active molecules.

Uniqueness

2-Propyl-5,6,7,8-tetrahydrocyclohepta[d]imidazol-4(1H)-one stands out due to its unique cycloheptane ring fused with an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-propyl-5,6,7,8-tetrahydro-1H-cyclohepta[d]imidazol-4-one

InChI

InChI=1S/C11H16N2O/c1-2-5-10-12-8-6-3-4-7-9(14)11(8)13-10/h2-7H2,1H3,(H,12,13)

InChI Key

DCHAIIGOSFZNGS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1)CCCCC2=O

Origin of Product

United States

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